N-(5-nitroquinolin-8-yl)propane-1,3-diamine
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Overview
Description
N-(5-nitroquinolin-8-yl)propane-1,3-diamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of quinoline to form 5-nitroquinoline, which is then reacted with propane-1,3-diamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of N-(5-nitroquinolin-8-yl)propane-1,3-diamine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitroquinolin-8-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminoquinolin-8-yl)propane-1,3-diamine, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
N-(5-nitroquinolin-8-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-nitroquinolin-8-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
- N-(5-aminoquinolin-8-yl)propane-1,3-diamine
- N-(5-chloroquinolin-8-yl)propane-1,3-diamine
- N-(5-methylquinolin-8-yl)propane-1,3-diamine
Uniqueness
N-(5-nitroquinolin-8-yl)propane-1,3-diamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the quinoline ring system provides a rigid and planar structure, which is beneficial for interactions with biological targets .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14N4O2/c13-6-2-8-14-10-4-5-11(16(17)18)9-3-1-7-15-12(9)10/h1,3-5,7,14H,2,6,8,13H2 |
InChI Key |
SFACCKTZHGCRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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